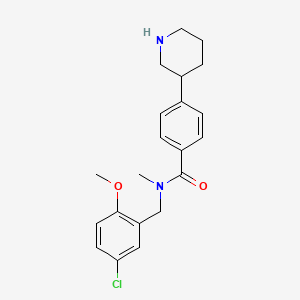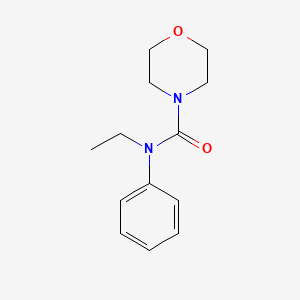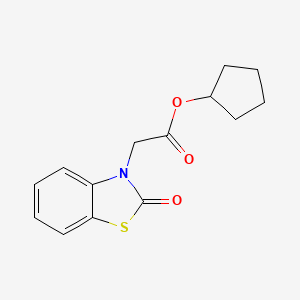![molecular formula C13H12N2O2 B5534449 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5534449.png)
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, also known as CPPO, is a heterocyclic organic compound with a cyclic structure. It has gained significant attention in the field of scientific research due to its unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide involves the generation of singlet oxygen upon irradiation with light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, such as proteins, lipids, and DNA. In PDT, singlet oxygen generated by 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been shown to have a low toxicity and is biocompatible, making it a promising candidate for use in biomedical applications. In addition, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been shown to have antioxidant properties and can scavenge ROS, which are involved in the pathogenesis of many diseases, including cancer and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has several advantages for use in lab experiments, including its high stability and solubility in organic solvents. However, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has some limitations, such as its sensitivity to light and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide, including the development of new fluorescent probes for the detection of ROS and singlet oxygen, the synthesis of new materials using 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide as a building block, and the optimization of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide for use in PDT. In addition, further studies are needed to investigate the potential of 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide as an antioxidant and its role in the prevention and treatment of diseases associated with oxidative stress.
Conclusion:
In conclusion, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide is a unique compound with promising applications in scientific research, particularly in the fields of fluorescence sensing and PDT. Its ability to generate singlet oxygen and scavenge ROS makes it a promising candidate for use in biomedical applications. Further research is needed to explore its potential in these areas and to optimize its properties for use in lab experiments and clinical settings.
Synthesemethoden
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide can be synthesized through several methods, including the oxidation of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with m-chloroperbenzoic acid or the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with hydrogen peroxide in the presence of acetic acid. Another method involves the oxidation of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with potassium permanganate in the presence of sulfuric acid.
Wissenschaftliche Forschungsanwendungen
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been widely used in scientific research due to its ability to act as a fluorescence quencher and a photosensitizer. It has been used in the development of fluorescent probes for the detection of reactive oxygen species (ROS) and singlet oxygen. 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has also been used as a photosensitizer in the photodynamic therapy (PDT) of cancer. In addition, 2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide has been used in the synthesis of new materials, such as polymers and dendrimers.
Eigenschaften
IUPAC Name |
4-oxido-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-1-ium 1-oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-14-9-13(10-5-2-1-3-6-10)15(17)12-8-4-7-11(12)14/h1-3,5-6,9H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQDMNUHGJFAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[N+](=O)C=C(N2[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S*)-3,3,4-trimethyl-1-[(2-pyridin-2-ylpyrimidin-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5534369.png)


![4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5534391.png)


![6-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5534418.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B5534425.png)


![2-(4-tert-butylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5534455.png)
![4-[3-(benzyloxy)propyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5534461.png)
![ethyl 5-[(2,2-dimethylpropanoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5534470.png)
![4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)